Cas no 65996-02-3 (2-Bromo-4-methylpyridine-3-carbonitrile)
2-Bromo-4-methylpyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-methylnicotinonitrile
- 2-bromo-4-methyl-3-Pyridinecarbonitrile
- 2-Bromo-4-methylpyridine-3-carbonitrile
- 2-Brom-4-methyl-nicotinsaeurenitril
- 2-bromo-4-methyl-nicotinonitrile
- AK126188
- PubChem9331
- FCH2614447
- BC003434
- 3-Pyridinecarbonitrile,2-bromo-4-methyl-
- 2-bromo-4-methyl-pyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 2-bromo-4-methyl-
- AX8071852
- 2-bromanyl-4-methyl-pyridine-3-carbonitrile
- A835296
- 996B023
- MFCD09834634
- DTXSID20512958
- AS-63997
- AKOS006328319
- FT-0659317
- SB53983
- I11217
- SCHEMBL3828718
- CS-0152937
- 65996-02-3
- DB-073691
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- MDL: MFCD09834634
- Inchi: 1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
- InChI Key: IUOLDVXLQXLZMZ-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=C(C)C=CN=1
Computed Properties
- Exact Mass: 195.96400
- Monoisotopic Mass: 195.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- XLogP3: 2
Experimental Properties
- PSA: 36.68000
- LogP: 2.02418
2-Bromo-4-methylpyridine-3-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-4-methylpyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN707-250mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 95+% | 250mg |
2019CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN707-100mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 95+% | 100mg |
841CNY | 2021-05-08 | |
| Matrix Scientific | 201431-5g |
2-Bromo-4-methylpyridine-3-carbonitrile, 97% |
65996-02-3 | 97% | 5g |
$1225.00 | 2023-09-07 | |
| Matrix Scientific | 201431-25g |
2-Bromo-4-methylpyridine-3-carbonitrile, 97% |
65996-02-3 | 97% | 25g |
$3913.00 | 2023-09-07 | |
| Chemenu | CM170837-1g |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 95% | 1g |
$421 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN707-50mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 95+% | 50mg |
505.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN707-200mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 95+% | 200mg |
1263.0CNY | 2021-08-04 | |
| TRC | B283600-25mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 25mg |
$ 215.00 | 2022-06-07 | ||
| TRC | B283600-50mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 50mg |
$ 350.00 | 2022-06-07 | ||
| TRC | B283600-100mg |
2-Bromo-4-methylpyridine-3-carbonitrile |
65996-02-3 | 100mg |
$ 560.00 | 2022-06-07 |
2-Bromo-4-methylpyridine-3-carbonitrile Suppliers
2-Bromo-4-methylpyridine-3-carbonitrile Related Literature
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Darren L. Riley,Ian Strydom,Rachel Chikwamba,Jenny-Lee Panayides React. Chem. Eng. 2019 4 457
Additional information on 2-Bromo-4-methylpyridine-3-carbonitrile
Introduction to 2-Bromo-4-methylpyridine-3-carbonitrile (CAS No. 65996-02-3)
2-Bromo-4-methylpyridine-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 65996-02-3, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine derivatives, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and synthetic utility. The presence of both bromine and nitrile functional groups in its molecular structure makes it a versatile building block for further chemical modifications, enabling the construction of complex molecules with tailored properties.
The structural motif of 2-Bromo-4-methylpyridine-3-carbonitrile consists of a pyridine ring substituted at the 2-position with a bromo group, at the 4-position with a methyl group, and at the 3-position with a cyano group. This specific arrangement of substituents imparts unique reactivity patterns that are exploited in various synthetic pathways. The bromo group, in particular, serves as a valuable handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems. These transformations are widely employed in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.
The nitrile group attached to the pyridine ring introduces polarity and potential sites for further functionalization. In pharmaceutical chemistry, nitriles can be hydrolyzed to carboxylic acids or reduced to primary amides, providing access to a range of pharmacologically relevant derivatives. This adaptability makes 2-Bromo-4-methylpyridine-3-carbonitrile a valuable precursor in drug discovery efforts aimed at developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing unmet medical needs. For instance, studies have demonstrated that substituted pyridines can modulate enzyme activity and receptor binding, making them indispensable in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound’s structural features align well with these requirements, offering opportunities for developing small molecules with enhanced efficacy and selectivity.
In agrochemical research, 2-Bromo-4-methylpyridine-3-carbonitrile has been utilized as a key intermediate in synthesizing novel pesticides and herbicides. The bromo and nitrile groups provide handles for introducing additional functionalities that improve bioactivity against target pests while maintaining environmental safety. Current research efforts are focused on optimizing synthetic routes to achieve higher yields and purities of this intermediate, thereby reducing production costs and environmental impact.
The synthetic utility of 2-Bromo-4-methylpyridine-3-carbonitrile extends beyond pharmaceuticals and agrochemicals. In materials science, pyridine derivatives are employed in the development of organic semiconductors and coordination polymers. The electron-withdrawing nature of the nitrile group can influence charge transport properties, making this compound relevant in the design of next-generation electronic devices.
From a mechanistic perspective, the reactivity of 2-Bromo-4-methylpyridine-3-carbonitrile has been extensively studied to develop efficient synthetic strategies. Transition-metal-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis, and this compound serves as an excellent substrate for exploring new catalytic systems. Recent publications have reported novel ligands that enhance coupling efficiency under mild conditions, further facilitating its use in industrial-scale applications.
The role of computational chemistry in optimizing synthetic pathways cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal reaction conditions for 2-Bromo-4-methylpyridine-3-carbonitrile transformations. These approaches not only accelerate discovery but also enable the design of greener synthetic processes by minimizing waste generation.
In conclusion,2-Bromo-4-methylpyridine-3-carbonitrile (CAS No. 65996-02-3) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, agrochemical development, and materials science. As research continues to uncover new applications for this intermediate, its importance is likely to grow further, driving innovation in chemical synthesis and product development.
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